molecular formula C11H13N3O3 B13683571 ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate

ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate

Cat. No.: B13683571
M. Wt: 235.24 g/mol
InChI Key: YBLZPODYQYHMIO-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate is a complex organic compound that features both imidazole and isoxazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the cyclization of amido-nitriles, while the isoxazole ring can be formed via the reaction of hydroximinoyl chlorides with terminal alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate is unique due to the presence of both imidazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 5-methyl-3-(1-methylimidazol-4-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H13N3O3/c1-4-16-11(15)9-7(2)17-13-10(9)8-5-14(3)6-12-8/h5-6H,4H2,1-3H3

InChI Key

YBLZPODYQYHMIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CN(C=N2)C)C

Origin of Product

United States

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